2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by its unique imidazolidinone core, which is substituted with an allyl group, a thioxo group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an α,β-unsaturated carbonyl compound to form the imidazolidinone ring.
Allylation: The imidazolidinone core is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the allylated imidazolidinone with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced imidazolidinone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thioxo and chlorophenyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide: Similar structure but lacks the chlorophenyl group.
2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-2-7-18-13(20)11(17-14(18)21)8-12(19)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZNSARNRMHFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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